4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluoro-N-(2-methoxyethyl)aniline
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Description
The compound is a complex organic molecule that contains several functional groups, including a diethylamino group, a propenyl group, a tetrafluoro group, and a methoxyethyl group attached to an aniline .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that its synthesis would involve reactions related to the functional groups present. For instance, the diethylamino group could potentially be introduced through a reaction with diethylamine .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N-(2-methoxyethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F4N2O/c1-4-22(5-2)9-6-7-11-12(17)14(19)16(15(20)13(11)18)21-8-10-23-3/h6-7,21H,4-5,8-10H2,1-3H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDJWSWNZYJZHE-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC=CC1=C(C(=C(C(=C1F)F)NCCOC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C/C=C/C1=C(C(=C(C(=C1F)F)NCCOC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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